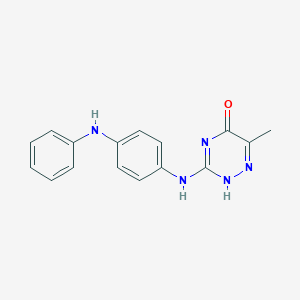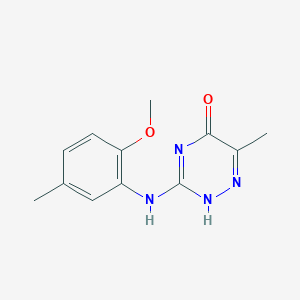![molecular formula C14H18N2O6S B254677 6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid, also known as MBOAHS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzoxazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets in cells. In the case of NMDA receptors, this compound binds to a specific site on the receptor and modulates its activity. This results in the enhancement of synaptic plasticity, which is important for learning and memory processes. In cancer cells, this compound induces apoptosis by activating specific signaling pathways that lead to cell death. The exact molecular targets of this compound in cancer cells are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In addition to its effects on NMDA receptors and cancer cells, this compound can also modulate the activity of other ion channels, such as voltage-gated potassium channels. This can lead to changes in neuronal excitability and neurotransmitter release. This compound has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for extended periods of time. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, this compound can have off-target effects on other molecular targets, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new anti-cancer drugs. Another direction is to study its effects on other molecular targets in cells, which can provide insights into its diverse biological activities. Additionally, the development of new synthetic methods for this compound can lead to the discovery of related compounds with even more potent biological activities.
Synthesemethoden
The synthesis of 6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with hexanesultone in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been studied for its potential anti-cancer properties, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been used as a tool in drug discovery, as it can serve as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C14H18N2O6S |
|---|---|
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
6-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-16-11-7-6-10(9-12(11)22-14(16)19)23(20,21)15-8-4-2-3-5-13(17)18/h6-7,9,15H,2-5,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
DSGMAPJMUOWHGT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)




